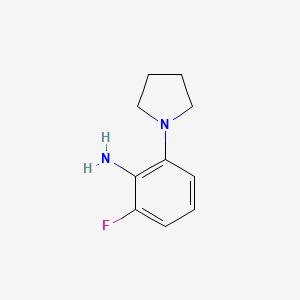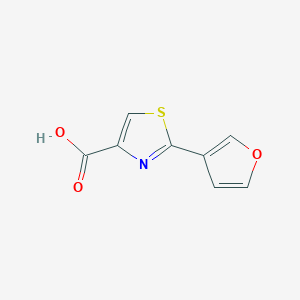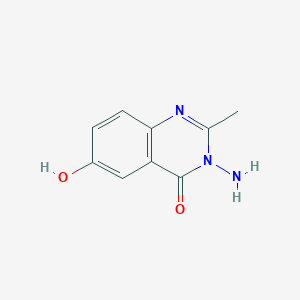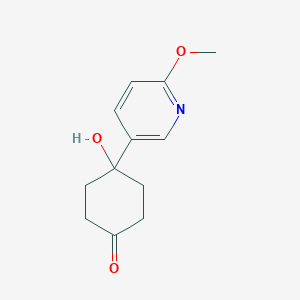![molecular formula C9H6N2O3 B1443312 Acide 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylique CAS No. 1190316-75-6](/img/structure/B1443312.png)
Acide 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylique
Vue d'ensemble
Description
“3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid” is a chemical compound with the CAS Number: 1190316-06-3. It has a molecular weight of 190.16 . It is used as a reactant for the preparation process of piperazinones as inhibitors of arenavirus replication .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes “3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid”, has been reported in scientific literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .Molecular Structure Analysis
The IUPAC Name of the compound is 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid. The InChI Code is 1S/C9H6N2O3/c12-4-6-3-10-7-1-5(9(13)14)2-11-8(6)7/h1-4,10H,(H,13,14) and the InChI key is ZDUDEJITPSMUBY-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is used as a reactant for the preparation process of piperazinones as inhibitors of arenavirus replication .Physical and Chemical Properties Analysis
The compound has a molecular weight of 190.16 . It is stored at room temperature and has a purity of 95%. It is in the form of a powder .Applications De Recherche Scientifique
Inhibiteurs du récepteur du facteur de croissance des fibroblastes
Ce composé a été utilisé dans la conception et la synthèse de dérivés qui agissent comme des inhibiteurs puissants du récepteur du facteur de croissance des fibroblastes (FGFR) . Le FGFR joue un rôle essentiel dans divers types de tumeurs, et le ciblage des FGFR représente une stratégie attrayante pour la thérapie anticancéreuse .
Traitement du cancer du sein
Des études in vitro ont montré que les dérivés de ce composé peuvent inhiber la prolifération des cellules cancéreuses du sein et induire l'apoptose . Cela en fait un candidat potentiel pour le traitement du cancer du sein .
Inhibition de la migration et de l'invasion cellulaires
Les dérivés du composé ont également été trouvés pour inhiber significativement la migration et l'invasion des cellules cancéreuses . Cela pourrait être particulièrement utile pour empêcher la propagation du cancer .
Développement de nouveaux médicaments
En raison de son activité biologique, ce composé est utilisé dans le développement de nouveaux médicaments . Par exemple, il a été utilisé dans la synthèse d'échafaudages pyrrolo[2,3-b]pyridine biologiquement actifs .
Traitement de l'hyperglycémie et des troubles associés
Des composés liés à l'acide 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylique ont montré une efficacité dans la réduction du glucose sanguin . Par conséquent, ils peuvent trouver une application dans la prévention et le traitement des troubles impliquant une glycémie plasmatique élevée, tels que l'hyperglycémie, le diabète de type 1, le diabète résultant de l'obésité, la dyslipidémie diabétique, l'hypertriglycéridémie, la résistance à l'insuline, l'intolérance au glucose, l'hyperlipidémie, les maladies cardiovasculaires et l'hypertension artérielle .
Activité antitumorale
Le composé a été associé à une activité antitumorale . L'activation des voies de signalisation dépendantes du FGFR peut faciliter l'initiation, la progression et la résistance au cancer. Par conséquent, la voie de signalisation FGFR est une cible importante et prouvée pour les thérapies anticancéreuses .
Mécanisme D'action
Target of Action
The compound “3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid” might have potential inhibitory activity against different cancer cell lines . It’s also suggested that similar compounds have shown activity on kinase inhibition .
Mode of Action
It’s suggested that similar compounds might interact with their targets through hydrogen bonds .
Biochemical Pathways
Similar compounds have shown to affect antibacterial, antifungal, and antiviral activities .
Result of Action
Similar compounds have shown potent antiproliferative activity against certain cells .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with fibroblast growth factor receptors (FGFRs), which are crucial in regulating cell growth, differentiation, and angiogenesis . The interaction between 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid and FGFRs involves binding to the receptor’s ligand-binding domain, leading to receptor dimerization and autophosphorylation. This activation triggers downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cellular processes .
Cellular Effects
The effects of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . For instance, in breast cancer 4T1 cells, 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid inhibits cell proliferation and induces apoptosis by arresting the cell cycle in the G0/G1 phase . Additionally, this compound significantly inhibits cell migration and invasion, further demonstrating its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid exerts its effects through several mechanisms. The compound binds to the FGFRs, leading to receptor dimerization and autophosphorylation . This activation triggers downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which regulate gene expression and cellular metabolism . Additionally, 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid has been shown to induce reactive oxygen species (ROS) production, leading to oxidative stress and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid remains stable under normal laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Over time, the compound’s effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, remain significant, demonstrating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid may exhibit toxic effects, including weight loss and organ damage . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity . Additionally, 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, further modulating its activity and stability .
Transport and Distribution
The transport and distribution of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution within cells . Once inside the cell, 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid can localize to specific cellular compartments, influencing its activity and function . These interactions are crucial for the compound’s therapeutic efficacy and bioavailability.
Subcellular Localization
The subcellular localization of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid plays a significant role in its activity and function. The compound is known to localize to the cytoplasm and nucleus, where it can interact with various biomolecules . In the cytoplasm, 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid can modulate signaling pathways and enzyme activity . In the nucleus, the compound can influence gene expression by interacting with transcription factors and other nuclear proteins . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
Propriétés
IUPAC Name |
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-4-5-3-10-6-1-2-7(9(13)14)11-8(5)6/h1-4,10H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXELYIWRQFSJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443233.png)
![1,3-Dioxo-octahydroimidazolidino[1,5-a]piperazine-5-carboxamide](/img/structure/B1443234.png)
![Bicyclo[3.1.0]hexan-2-amine](/img/structure/B1443236.png)

![[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B1443238.png)


![2-(hydroxymethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1443245.png)
![5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1443246.png)

![2-[3-(3-Phenylpropoxy)phenyl]acetonitrile](/img/structure/B1443248.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1443249.png)

